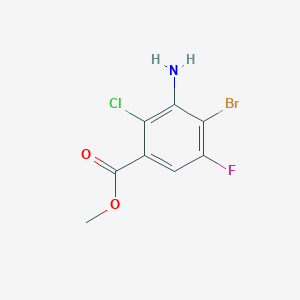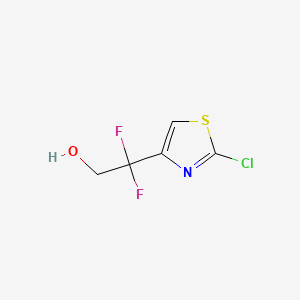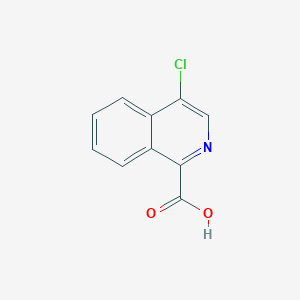
4,5-Dibromopyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromopyrimidin-2-amine is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-Dibromopyrimidin-2-amine can be synthesized through several methods. One common approach involves the bromination of pyrimidine derivatives. For instance, starting with 2-aminopyrimidine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds at room temperature or under mild heating conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromopyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the pyrimidine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4,5-diaminopyrimidine derivatives, while coupling reactions can produce various biaryl or diaryl compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromopyrimidin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Derivatives of this compound have shown potential as antiviral, antibacterial, and anticancer agents.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Wirkmechanismus
The mechanism by which 4,5-dibromopyrimidin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may inhibit enzymes by binding to active sites or interacting with key residues. The bromine atoms can enhance binding affinity through halogen bonding or hydrophobic interactions. The molecular targets and pathways involved vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine: A precursor in the synthesis of 4,5-dibromopyrimidin-2-amine.
4,6-Dibromopyrimidine: Another brominated pyrimidine derivative with different substitution patterns.
5-Bromopyrimidine: A simpler brominated pyrimidine with a single bromine atom.
Uniqueness: this compound is unique due to the presence of two bromine atoms at specific positions on the pyrimidine ring, which significantly influences its reactivity and potential applications. This dual bromination pattern allows for selective functionalization and the creation of diverse derivatives with tailored properties.
Eigenschaften
Molekularformel |
C4H3Br2N3 |
|---|---|
Molekulargewicht |
252.89 g/mol |
IUPAC-Name |
4,5-dibromopyrimidin-2-amine |
InChI |
InChI=1S/C4H3Br2N3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) |
InChI-Schlüssel |
FVYSGBWDGNOKBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)

![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)




![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)



![tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
![tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)
